
Rhazidine
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Overview
Description
Rhazidine is a natural product found in Aspidosperma quebracho-blanco and Melodinus fusiformis with data available.
Scientific Research Applications
Chemical Properties and Structure
Rhazidine is characterized by its unique chemical structure, which has been elucidated in various studies. It possesses a complex molecular framework that contributes to its biological activity. The proposed structure of this compound includes a hydroxyl-indolenine moiety, which is crucial for its interaction with biological targets .
Pharmacological Applications
1. Anticancer Activity
Recent cheminformatics studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds derived from Rhazya stricta, including this compound, exhibit cytotoxic effects against various cancer cell lines. These studies utilized computational models to predict the therapeutic efficacy and mechanisms of action, suggesting that this compound may interfere with cellular signaling pathways involved in tumor growth .
2. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to mitigate oxidative stress and apoptosis in neuronal cells. This neuroprotective effect is attributed to the compound's antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of pathogens, including bacteria and fungi. This antimicrobial action is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a candidate for developing novel antimicrobial agents .
Case Study 1: Anticancer Potential
A study conducted by researchers at a leading university utilized this compound in combination with standard chemotherapy agents to evaluate its synergistic effects on cancer cell lines. The results indicated enhanced cytotoxicity when this compound was administered alongside conventional treatments, suggesting a potential role as an adjuvant therapy in cancer management.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, this compound was administered to assess its protective effects against induced oxidative stress. The findings revealed that treated animals exhibited significantly reduced markers of neuronal damage compared to control groups, supporting the hypothesis of its neuroprotective capabilities.
Data Tables
Application Area | Biological Activity | Key Findings |
---|---|---|
Anticancer | Cytotoxicity | Enhanced effects when combined with chemotherapy agents |
Neuroprotection | Antioxidant activity | Reduced neuronal damage in animal models |
Antimicrobial | Bactericidal and fungicidal | Effective against multiple pathogens |
Properties
CAS No. |
15381-61-0 |
---|---|
Molecular Formula |
C19H27N2O+ |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
15-ethyl-11-aza-1-azoniapentacyclo[13.3.1.01,12.04,12.05,10]nonadeca-5,7,9-trien-4-ol |
InChI |
InChI=1S/C19H27N2O/c1-2-17-8-5-12-21(14-17)13-11-18(22)15-6-3-4-7-16(15)20-19(18,21)10-9-17/h3-4,6-7,20,22H,2,5,8-14H2,1H3/q+1 |
InChI Key |
YMRLYQGSGLAWTN-UHFFFAOYSA-N |
SMILES |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
Canonical SMILES |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
Synonyms |
rhazidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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